Scientific Field: Organic Chemistry
Application Summary: Iodocyclohexane is used as a reagent in the demethylation of aryl methyl ethers in DMF under reflux condition
Scientific Field: Biochemistry
Application Summary: A mild iodocyclohexane demethylation method has been proposed for highly enhancing the antioxidant activity of lignin.
Methods of Application: The method involves treating lignin with iodocyclohexane.
Iodocyclohexane is an organoiodine compound with the chemical formula C₆H₁₁I. It appears as a colorless to slightly reddish-yellow liquid and is soluble in organic solvents such as ethanol, ether, and acetone. This compound is primarily characterized by its iodine atom, which significantly influences its chemical reactivity and biological properties .
Iodocyclohexane exhibits notable biological activities, particularly in the context of enhancing antioxidant properties. Recent studies have shown that it can effectively demethylate lignin, thereby increasing its antioxidant activity, which has implications for biorefining processes and material science .
Several methods are employed to synthesize iodocyclohexane:
Iodocyclohexane finds various applications in organic chemistry:
Research involving iodocyclohexane has focused on its role in electron transfer mechanisms and its effectiveness as a reagent in various organic transformations. Its ability to enhance the antioxidant capacity of lignin through selective demethylation has been particularly noted, establishing its relevance in both industrial and academic research contexts .
Iodocyclohexane shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Cyclohexane | C₆H₁₂ | A saturated hydrocarbon without iodine. |
Iodoform | CHI₃ | A triiodinated compound used as an antiseptic. |
1-Iodobutane | C₄H₉I | A linear alkyl iodide with different reactivity. |
2-Iodohexane | C₆H₁₃I | Another alkyl iodide that can undergo similar reactions. |
Bromocyclohexane | C₆H₉Br | A brominated analog that may exhibit different reactivity patterns. |
What distinguishes iodocyclohexane from these similar compounds is its specific structural arrangement and the presence of the iodine atom on a cycloalkane framework, which confers unique reactivity patterns, particularly in demethylation reactions and interactions with various substrates in organic synthesis.
Iodocyclohexane is systematically named 1-iodocyclohexane, reflecting the iodine’s position on the six-membered cyclohexane ring. The molecule adopts a chair conformation, with the bulky iodine atom typically occupying an equatorial position to minimize steric strain. Its molecular formula, C₆H₁₁I, corresponds to a molecular weight of 210.06 g/mol.
Property | Value/Description | Source |
---|---|---|
CAS Registry Number | 626-62-0 | |
IUPAC Name | Iodocyclohexane | |
Synonyms | Cyclohexyl iodide, 1-Iodocyclohexane | |
SMILES | IC1CCCCC1 | |
InChIKey | FUCOMWZKWIEKRK-UHFFFAOYSA-N |
Iodocyclohexane is a colorless to pale yellow liquid with a density of 1.620–1.624 g/mL at 25°C. Its boiling point ranges from 72–81°C under reduced pressure (20 mmHg), while its refractive index is 1.547–1.549. The compound is insoluble in water but dissolves readily in organic solvents like ethanol, ether, and acetone.
Iodocyclohexane was first synthesized through hydrogen iodide (HI) addition to cyclohexene, a method that remains widely used. Alternative routes include:
Method | Reagents/Conditions | Yield (%) | Source |
---|---|---|---|
HI addition to cyclohexene | HI, H₂O₂, RT, 3 hrs | 85–90 | |
Cyclohexane + iodoform | CHI₃, NaOH, 48 hrs stirring, RT | 57–90 | |
Direct iodination | H₃PO₄, KI, 80°C, 3 hrs | 88–90 |
The radical pathway involving iodoform and NaOH is notable for its scalability and simplicity, though prolonged stirring (48 hours) is required.
Iodocyclohexane’s discovery predates modern synthetic techniques, with early studies focusing on its role in alkylating agents. The compound gained prominence in the mid-20th century as a precursor for aromatic cyclohexylation, particularly in photochemical reactions.
Iodocyclohexane serves as a primary alkylating agent due to the iodine’s leaving-group ability. It reacts with nucleophiles (e.g., Grignard reagents, amines) to form cyclohexyl derivatives, enabling access to complex structures. For example:
Iodocyclohexane has beenemployed in demethylative cyclization of β,β-diaryl acrylates to produce 4-arylcoumarins, a scaffold with anti-inflammatory and antioxidant properties. This method leverages iodocyclohexane’s ability to abstract methyl groups, enabling ring closure under mild conditions.
The compound’s iodine atom participates in single-electron transfer (SET) processes, making it valuable in photoredox catalysis. For instance:
Iodocyclohexane adopts the characteristic cyclohexane chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings [6] [7]. The cyclohexane framework maintains its preferred chair geometry with carbon-carbon bond angles of approximately 111 degrees, effectively eliminating angle strain while minimizing torsional interactions [7].
The iodine substituent can occupy two distinct positions relative to the cyclohexane ring: axial and equatorial orientations [4] [8]. In the axial conformation, the iodine atom is positioned perpendicular to the mean plane of the cyclohexane ring, while in the equatorial conformation, the iodine atom extends approximately parallel to this plane [7] [9]. These two conformations exist in dynamic equilibrium through rapid ring-flipping processes characteristic of cyclohexane systems [10] [9].
Experimental studies utilizing velocity map imaging and photodissociation dynamics have revealed that the conformational population distribution favors the equatorial conformer [4] [8]. Approximately 75 percent of iodocyclohexane molecules exist in the equatorial conformation, while 25 percent adopt the axial arrangement at room temperature [4] [8]. This distribution reflects the energetic preference for the equatorial position, which experiences reduced steric interactions compared to the axial orientation [10] [9].
The conformational preferences of iodocyclohexane have been directly observed through photodissociation studies that can distinguish between the two conformers [4] [11]. The axial conformer exhibits a kinetic energy release that is 6.0 ± 0.8 kilocalories per mole higher than the equatorial conformer upon carbon-iodine bond fission [4] [8]. This difference provides compelling evidence for the distinct energetic environments of the two conformational states [11] [8].
Table 1: Conformational Properties of Iodocyclohexane
Conformer | Population (%) | Kinetic Energy Release | Photodissociation Velocity (m/s) |
---|---|---|---|
Axial Iodocyclohexane | ~25 | 6.0 ± 0.8 kcal/mol higher | 522 ± 17 |
Equatorial Iodocyclohexane | ~75 | Reference | 336 ± 11 |
The carbon-iodine bond in iodocyclohexane represents the weakest of all carbon-halogen bonds, with a bond dissociation energy of 57.6 kilocalories per mole [12]. This low bond strength arises from the large atomic radius of iodine and the resulting poor orbital overlap with the carbon atom [13] [12]. The carbon-iodine bond length is estimated to be approximately 2.1 to 2.2 angstroms, making it significantly longer than carbon-chlorine or carbon-bromine bonds [14] [15].
The electronegativity difference between carbon and iodine creates a polar covalent bond with partial positive charge residing on the carbon atom and partial negative charge on the iodine atom [16] [12]. This polarity contributes to the dipole moment of iodocyclohexane, which has been measured at 2.00 Debye units [3] [17]. The bond polarity also influences the spectroscopic properties and chemical reactivity of the compound [18] [19].
Electronic structure calculations indicate that the carbon-iodine bond arises primarily from the overlap of carbon sp³ hybrid orbitals with iodine p orbitals [11] [8]. The transition from the ground electronic state to the excited A-band state involves promotion of a non-bonding p electron on iodine to an antibonding sigma-star molecular orbital localized on the carbon-iodine bond [11] [8]. This electronic transition forms the basis for the characteristic ultraviolet absorption properties of iodocyclohexane [4] [5].
The heavy atom effect of iodine significantly influences the electronic environment around the carbon atom directly bonded to iodine [18]. This effect manifests in nuclear magnetic resonance spectroscopy as an upfield shift of the carbon-13 signal for the carbon bearing the iodine substituent [18] [19]. The heavy atom effect arises from the abundant electrons in iodine's p and d orbitals, which provide additional shielding for nearby nuclei [18].
Table 2: Electronic Properties of the Carbon-Iodine Bond
Property | Value | Reference |
---|---|---|
Bond Dissociation Energy | 57.6 kcal/mol | [12] |
Bond Length | ca. 2.1-2.2 Å | [14] [11] |
Dipole Moment | 2.00 D | [3] [17] |
Electronegativity Difference | 0.3 | [16] |
Bond Polarity | C⁺-I⁻ | [12] |
Iodocyclohexane exhibits characteristic nuclear magnetic resonance signatures that reflect both the conformational dynamics and the electronic influence of the iodine substituent [20] [19]. In proton nuclear magnetic resonance spectroscopy, the hydrogen atom directly attached to the carbon bearing iodine appears as a deshielded signal in the range of 4.0 to 4.5 parts per million [16] [20]. This downfield shift results from the electron-withdrawing effect of the iodine atom, which reduces the electron density around the adjacent hydrogen [16] [21].
The carbon-13 nuclear magnetic resonance spectrum of iodocyclohexane demonstrates the pronounced heavy atom effect characteristic of iodine-containing compounds [18] [19]. The carbon atom directly bonded to iodine resonates in the unusual range of 0 to 40 parts per million, representing a significant upfield shift compared to typical alkyl carbons [18] [19]. This upfield displacement occurs because the abundant electrons in iodine's p and d orbitals provide additional magnetic shielding for the carbon nucleus [18].
The remaining cyclohexane carbon atoms in iodocyclohexane exhibit chemical shifts consistent with typical saturated aliphatic carbons, appearing in the range of 16 to 35 parts per million [20] [19]. The multiplicities and coupling patterns in both proton and carbon-13 spectra reflect the chair conformation of the cyclohexane ring and the rapid equilibrium between axial and equatorial conformers [22] [23].
The infrared spectrum of iodocyclohexane contains absorption bands characteristic of both the cyclohexane framework and the carbon-iodine bond [24] [25]. Carbon-hydrogen stretching vibrations appear in the typical aliphatic region between 2800 and 3000 wavenumbers, consistent with the saturated nature of the cyclohexane ring [24] [25] [26].
The carbon-iodine stretching frequency occurs at a lower wavenumber compared to other carbon-halogen bonds, reflecting the weaker bond strength and larger reduced mass of the carbon-iodine system [25] [26]. This heavy atom effect results in characteristic absorption patterns that can be used to identify iodine-containing organic compounds [25] [26].
Additional absorption bands in the fingerprint region below 1500 wavenumbers arise from carbon-carbon stretching and bending modes of the cyclohexane ring [24] [25]. These bands provide structural information about the cyclic framework and can be used to confirm the cyclohexane structure [27] [26].
Iodocyclohexane exhibits a characteristic broad absorption band in the ultraviolet region between 230 and 305 nanometers, known as the A-band [4] [5] [11]. This absorption arises primarily from an electronic transition involving promotion of a non-bonding electron on iodine to an antibonding sigma-star orbital of the carbon-iodine bond [11] [8]. The transition is designated as n→σ* and represents the dominant photophysical process in the ultraviolet region [4] [11].
The A-band absorption maximum occurs at approximately 275 nanometers, with the exact position depending on solvent effects and temperature [5] [28]. The absorption coefficient and band shape provide information about the electronic structure and can be used to study photodissociation dynamics [4] [11]. The ultraviolet absorption properties of iodocyclohexane have been extensively studied using velocity map imaging techniques to understand conformer-specific photochemistry [4] [11].
At shorter wavelengths around 195 nanometers, a much stronger π→π* transition can be observed, although this region is less commonly studied due to experimental challenges [29]. The relative intensities and positions of these electronic transitions provide fundamental information about the molecular orbital structure of iodocyclohexane [11] [8].
Technique | Value/Range | Characteristic Features | Reference |
---|---|---|---|
¹H Nuclear Magnetic Resonance | 4.0-4.5 ppm (CHI) | Deshielded by iodine | [16] [20] |
¹³C Nuclear Magnetic Resonance | 0-40 ppm (CI) | Heavy atom upfield shift | [18] [19] |
Infrared | 2800-3000 cm⁻¹ | Carbon-hydrogen stretching | [24] [25] |
Infrared | Lower than carbon-chlorine | Carbon-iodine stretching | [25] [26] |
Ultraviolet-Visible | 230-305 nm | A-band n→σ* transition | [4] [5] [11] |
Mass Spectrometry | m/z 83 base peak | Loss of iodine atom | [30] [31] |
Irritant